(3E)-5-(biphenyl-4-yl)-3-(4-hydroxy-3-methoxybenzylidene)furan-2(3H)-one
Overview
Description
(3E)-5-(biphenyl-4-yl)-3-(4-hydroxy-3-methoxybenzylidene)furan-2(3H)-one is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a biphenyl group, a hydroxy-methoxybenzylidene moiety, and a furanone ring. Such compounds are often studied for their potential biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-5-(biphenyl-4-yl)-3-(4-hydroxy-3-methoxybenzylidene)furan-2(3H)-one typically involves the condensation of appropriate aldehydes and ketones under basic or acidic conditions. Common reagents used in the synthesis include:
- Aldehydes: 4-hydroxy-3-methoxybenzaldehyde
- Ketones: 5-(biphenyl-4-yl)furan-2(3H)-one
- Catalysts: Acidic or basic catalysts such as p-toluenesulfonic acid or sodium hydroxide
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale batch or continuous flow processes, utilizing similar reagents and catalysts as in laboratory synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3E)-5-(biphenyl-4-yl)-3-(4-hydroxy-3-methoxybenzylidene)furan-2(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the carbonyl group to form alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (3E)-5-(biphenyl-4-yl)-3-(4-hydroxy-3-methoxybenzylidene)furan-2(3H)-one is studied for its potential as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology
Biologically, this compound may exhibit various activities, such as antioxidant, anti-inflammatory, or antimicrobial properties, making it a candidate for drug development and other biomedical applications.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential in treating diseases such as cancer, infections, or inflammatory conditions.
Industry
Industrially, such compounds may be used in the development of new materials, dyes, or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (3E)-5-(biphenyl-4-yl)-3-(4-hydroxy-3-methoxybenzylidene)furan-2(3H)-one involves interactions with molecular targets such as enzymes, receptors, or DNA. The specific pathways and targets depend on the biological activity being studied. For example, antioxidant activity may involve scavenging free radicals, while antimicrobial activity may involve disrupting bacterial cell membranes.
Comparison with Similar Compounds
Similar Compounds
- (3E)-5-(phenyl)-3-(4-hydroxy-3-methoxybenzylidene)furan-2(3H)-one
- (3E)-5-(biphenyl-4-yl)-3-(4-hydroxybenzylidene)furan-2(3H)-one
Uniqueness
(3E)-5-(biphenyl-4-yl)-3-(4-hydroxy-3-methoxybenzylidene)furan-2(3H)-one is unique due to the specific combination of functional groups and the resulting biological activities. The presence of both biphenyl and hydroxy-methoxybenzylidene moieties may contribute to its distinct properties compared to similar compounds.
Properties
IUPAC Name |
(3E)-3-[(4-hydroxy-3-methoxyphenyl)methylidene]-5-(4-phenylphenyl)furan-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O4/c1-27-23-14-16(7-12-21(23)25)13-20-15-22(28-24(20)26)19-10-8-18(9-11-19)17-5-3-2-4-6-17/h2-15,25H,1H3/b20-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOROMTCBWPUTAK-DEDYPNTBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)C4=CC=CC=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)C4=CC=CC=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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